molecular formula C4H5Br3O B1589274 2,4-dibromobutanoyl Bromide CAS No. 52412-07-4

2,4-dibromobutanoyl Bromide

Cat. No.: B1589274
CAS No.: 52412-07-4
M. Wt: 308.79 g/mol
InChI Key: DMXVIRCAGMRKKJ-UHFFFAOYSA-N
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Description

2,4-Dibromobutanoyl Bromide: is a chemical compound with the molecular formula C₄H₅Br₃O. It is a derivative of butanoyl bromide, where two bromine atoms are substituted at the 2nd and 4th positions of the butanoyl chain. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromobutanoyl Bromide can be synthesized through the bromination of butanoyl bromide. The process involves the addition of bromine to butanoyl bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the selective bromination at the 2nd and 4th positions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromobutanoyl Bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Addition Reactions: It can react with nucleophiles to form addition products.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce an amide, while reacting with an alcohol can produce an ester .

Scientific Research Applications

2,4-Dibromobutanoyl Bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromobutanoyl Bromide involves its reactivity towards nucleophiles. The bromine atoms at the 2nd and 4th positions are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromobutanoyl Bromide is unique due to its specific reactivity profile, which makes it a valuable intermediate in organic synthesis. Its ability to undergo selective substitution and addition reactions distinguishes it from other similar compounds .

Properties

IUPAC Name

2,4-dibromobutanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br3O/c5-2-1-3(6)4(7)8/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXVIRCAGMRKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461401
Record name 2,4-dibromobutanoyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52412-07-4
Record name 2,4-dibromobutanoyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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